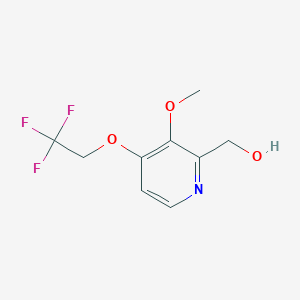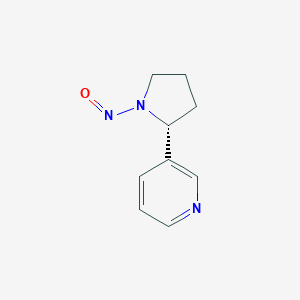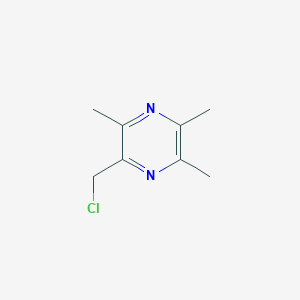
2-Chloromethyl-3,5,6-trimethyl-pyrazine
概要
説明
2-Chloromethyl-3,5,6-trimethyl-pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to interact with a variety of proteins and enzymes, including the MAPK/ERK signaling pathway and the NF-κB signaling pathway. By modulating these pathways, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is able to exert its biochemical and physiological effects.
生化学的および生理学的効果
2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have a variety of biochemical and physiological effects, including:
- Anti-cancer properties: This compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
- Neuroprotective effects: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to protect neurons from damage and death, making it a potential candidate for the treatment of neurodegenerative diseases.
- Vasodilatory effects: This compound has been found to relax blood vessels, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
実験室実験の利点と制限
2-Chloromethyl-3,5,6-trimethyl-pyrazine has several advantages and limitations for lab experiments. Some of the advantages include:
- High yield and purity: The synthesis method for 2-Chloromethyl-3,5,6-trimethyl-pyrazine produces the compound in high yield and purity, making it a reliable source for scientific research purposes.
- Versatility: This compound has been found to have a variety of biochemical and physiological effects, making it a versatile candidate for research in multiple areas.
Some of the limitations of 2-Chloromethyl-3,5,6-trimethyl-pyrazine for lab experiments include:
- Limited research: While this compound has been studied extensively, there is still much to learn about its mechanism of action and potential applications.
- Potential toxicity: Like many chemical compounds, 2-Chloromethyl-3,5,6-trimethyl-pyrazine has the potential to be toxic in high doses, making it important to use caution when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine. Some of these directions include:
- Further investigation of its anti-cancer properties: While 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, more research is needed to determine its potential as a cancer treatment.
- Development of new neuroprotective treatments: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has shown promise as a neuroprotective agent, making it a potential candidate for the development of new treatments for neurodegenerative diseases.
- Investigation of its potential as a cardiovascular treatment: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Further research is needed to determine its potential as a cardiovascular treatment.
In conclusion, 2-Chloromethyl-3,5,6-trimethyl-pyrazine is a promising compound for scientific research due to its versatility and potential applications in multiple areas. While there is still much to learn about this compound, it has already shown promise as a potential treatment for cancer, neurodegenerative diseases, and cardiovascular diseases. Continued research on 2-Chloromethyl-3,5,6-trimethyl-pyrazine is needed to fully understand its mechanism of action and potential applications.
科学的研究の応用
2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the areas of research that 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been studied in include:
- Cancer research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
- Neurological research: This compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Cardiovascular research: 2-Chloromethyl-3,5,6-trimethyl-pyrazine has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
特性
CAS番号 |
123624-90-8 |
|---|---|
製品名 |
2-Chloromethyl-3,5,6-trimethyl-pyrazine |
分子式 |
C8H11ClN2 |
分子量 |
170.64 g/mol |
IUPAC名 |
2-(chloromethyl)-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 |
InChIキー |
NNXBZTOMYBIUGR-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
正規SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
同義語 |
2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
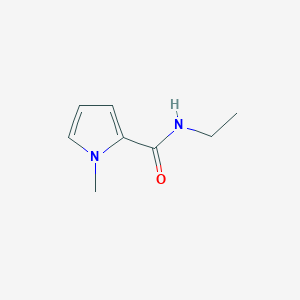
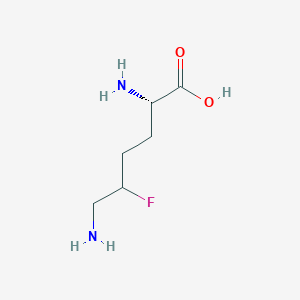
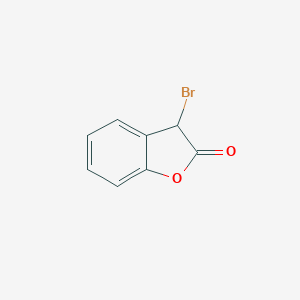
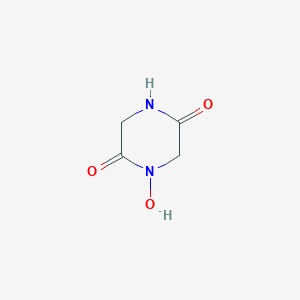
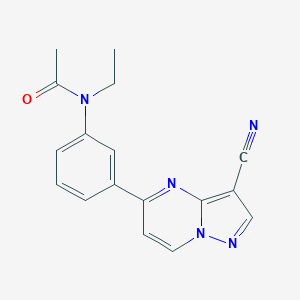
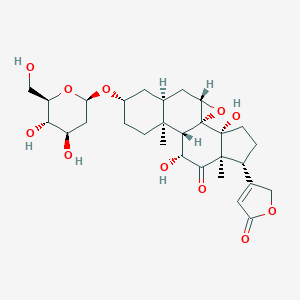
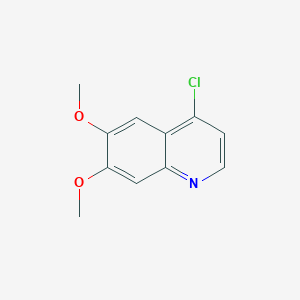
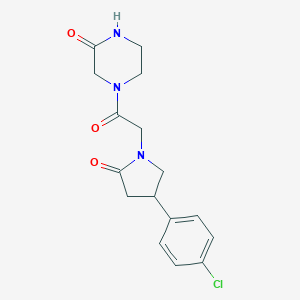
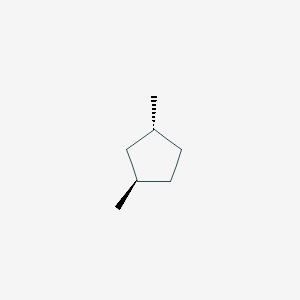
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
